molecular formula C27H25NO5S B2529291 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline CAS No. 866867-19-8

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2529291
CAS No.: 866867-19-8
M. Wt: 475.56
InChI Key: MMTCTVKZQKPWTK-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The dimethylbenzoyl, dimethoxy, and methylbenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents and conditions to ensure selective substitution at the desired positions on the quinoline ring.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands.

Chemical Reactions Analysis

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or sulfonyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.

    Chemical Research: The compound serves as a valuable tool in organic synthesis and reaction mechanism studies, helping chemists understand the reactivity and behavior of quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Cinchonine: An alkaloid with antimalarial properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-16-6-10-20(11-7-16)34(30,31)27-21-13-24(32-4)25(33-5)14-23(21)28-15-22(27)26(29)19-9-8-17(2)18(3)12-19/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTCTVKZQKPWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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